methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido-thiazine family, characterized by a fused bicyclic core structure. Key features include:
- Position 6: A 4-ethoxyphenyl substituent, providing electron-donating effects via the ethoxy group.
- Position 8: A methyl group, contributing to steric bulk and stability.
- Position 7: A methyl ester, influencing lipophilicity and reactivity.
- Position 4: A ketone group, critical for hydrogen bonding and structural rigidity.
Synthetic routes for analogous compounds (e.g., pyrimido-oxazines) involve condensation of chalcone derivatives with amines, followed by purification via column chromatography (e.g., n-hexane:ethyl acetate) .
Properties
IUPAC Name |
methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-13-7-5-12(6-8-13)16-15(17(22)23-3)11(2)19-18-20(16)14(21)9-10-25-18/h5-8,16H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHRVFOYPAVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamide and β-ketoester derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimido[2,1-b][1,3]thiazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrimido-thiazine compounds exhibit significant anticancer activity. Methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cellular proliferation in cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell growth and survival. It is believed to interact with specific enzymes or receptors that play critical roles in cancer progression .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules. The compound can be synthesized through multi-step organic reactions involving thiazine derivatives and carboxylic acids. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized products .
Materials Science
The properties of this compound may be exploited in materials science for developing new materials with specific electronic or optical characteristics. Its structural features could lead to applications in organic electronics or photonic devices due to potential charge transport properties.
Antimicrobial Effects
Research has also explored the antimicrobial properties of this compound. Studies indicate that it may inhibit the growth of various bacterial strains by interfering with essential biological processes such as DNA replication and enzyme activity .
Case Studies
Several case studies have documented the biological activity of this compound:
- Cytotoxicity Testing : In vitro studies demonstrated significant cytotoxicity against multiple human cancer cell lines.
- Antimicrobial Testing : Evaluations showed effective inhibition against gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
- Electron-withdrawing groups (e.g., Cl, I) increase reactivity in electrophilic substitution or nucleophilic displacement reactions.
Variations in Ester Groups
Key Observations :
- Methyl esters are metabolically labile but offer favorable pharmacokinetic profiles.
- Allyl esters introduce sites for further functionalization, useful in prodrug design.
Reactivity and Functional Group Interactions
- Methylthio Group in Pyrimido-oxazines: Example: 2-(4-Chlorophenyl)-8-(methylthio)-... (Compound 3) reacts with nucleophiles (amines, phenols) due to the thiomethyl leaving group . Comparison with Target Compound: The target lacks a leaving group at position 8 (methyl instead of methylthio), rendering it less reactive toward nucleophilic substitution.
- Cyano Group Proximity: In Compound 3, the cyano and thiomethyl groups undergo cyclization to form polycyclic structures . Target Compound: Absence of adjacent reactive groups (e.g., cyano) limits such cyclization pathways.
Analytical and Structural Characterization
Spectroscopy :
Crystallography :
Biological Activity
Methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound belonging to the pyrimido[2,1-b][1,3]thiazine class. This compound has garnered attention due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. The structure of this compound features a pyrimidine ring fused with a thiazine moiety, which is essential for its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3S. Its molecular weight is approximately 304.36 g/mol. The presence of various functional groups in its structure contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant anticancer properties. The mechanism typically involves enzyme inhibition that affects cellular pathways related to cancer cell proliferation. For instance, studies have shown that methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo derivatives can inhibit specific enzymes involved in tumor growth and metastasis .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by inhibiting enzymes that are crucial in inflammatory pathways. Enzyme inhibition studies have revealed that these compounds can reduce the production of pro-inflammatory mediators .
Antimicrobial Activity
Preliminary studies suggest that methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo derivatives possess antimicrobial properties. They have been tested against various bacterial strains and shown promising results in inhibiting bacterial growth .
The biological activity of this compound is largely attributed to its ability to bind to active sites of target enzymes. This binding blocks the activity of these enzymes and disrupts critical cellular processes. For example:
- Enzyme Inhibition : The compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Case Studies
Several studies have evaluated the biological activity of methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo derivatives:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cancer cell lines at micromolar concentrations. It showed a dose-dependent response in reducing cell viability.
- Animal Models : Animal studies have corroborated the in vitro findings, showing reduced tumor growth and inflammation markers when treated with the compound.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
